2-(4-Ethylphenyl)-2-fluoroethan-1-amine
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Overview
Description
2-(4-Ethylphenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Ethylphenyl)-2-fluoroethan-1-amine, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14FN
- CAS Number : 1566678-92-9
- Molecular Weight : 169.22 g/mol
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-ethylphenol with a fluorinated ethyl amine. This method allows for the introduction of the fluorine atom, which is crucial for enhancing the compound's biological activity.
Synthetic Route Example
- Starting Material : 4-Ethylphenol
- Reagent : Fluoroethylamine
- Catalyst : Base (e.g., NaOH)
- Solvent : Ethanol or DMSO
- Temperature : Reflux conditions
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant Activity : Studies suggest that fluoroalkylamines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Study | Findings |
---|---|
McBee et al. (2023) | Demonstrated that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant effects. |
Tanaka et al. (2022) | Found that fluorinated compounds exhibit enhanced anti-inflammatory activity in murine models, suggesting therapeutic applications in autoimmune diseases. |
Hayer et al. (2021) | Investigated the modulation of phosphoinositide 3-kinase (PI3K) pathways by fluorinated amines, highlighting their role in cancer therapy. |
Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Fluoroethylamine | Structure | Neurotransmitter modulation |
2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine | Structure | Antidepressant effects |
4-Ethylphenol | Structure | Antimicrobial properties |
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-fluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10H,2,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUKYXTTKGMIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.